MS177

MLL-rearranged leukemia EZH2 degradation PROTAC efficacy

MS177 is the definitive EZH2 degrader for studies requiring ablation of both PRC2-dependent repression AND cMyc-dependent activation—functions untouched by catalytic inhibitors like tazemetostat or GSK126. Built by conjugating the 12 nM EZH2 inhibitor C24 to a CRBN-recruiting pomalidomide warhead, MS177 delivers complete target elimination with >1,400-fold selectivity over EZH1. Validated in vivo at 100 mg/kg BID with robust tumor suppression and no significant toxicity at doses up to 200 mg/kg. Choose MS177 when your readout depends on a clean loss-of-function phenotype.

Molecular Formula C48H55N11O8
Molecular Weight 914.0 g/mol
Cat. No. B15545125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS177
Molecular FormulaC48H55N11O8
Molecular Weight914.0 g/mol
Structural Identifiers
InChIInChI=1S/C48H55N11O8/c1-28(2)59-39-24-32(23-34(36(39)27-53-59)44(62)52-26-35-29(3)22-30(4)54-45(35)63)31-8-10-40(51-25-31)57-18-16-56(17-19-57)15-13-50-41(60)12-20-67-21-14-49-37-7-5-6-33-43(37)48(66)58(47(33)65)38-9-11-42(61)55-46(38)64/h5-8,10,22-25,27-28,38,49H,9,11-21,26H2,1-4H3,(H,50,60)(H,52,62)(H,54,63)(H,55,61,64)
InChIKeyLRMNSTSNSCJHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS177: A Cereblon-Based EZH2 PROTAC Degrader for Oncology and Epigenetics Research Procurement


MS177 (CAS 2225938-86-1) is a proteolysis-targeting chimera (PROTAC) engineered to induce cereblon (CRBN)- and proteasome-dependent degradation of the enhancer of zeste homolog 2 (EZH2) protein [1]. Unlike conventional EZH2 catalytic inhibitors, MS177 achieves complete target protein elimination rather than mere enzymatic inhibition, thereby suppressing both canonical PRC2-dependent transcriptional repression and noncanonical transcription coactivator functions of EZH2 [2]. The compound is constructed by conjugating the potent EZH2 catalytic inhibitor C24 (IC₅₀ = 12 nM) to the CRBN ligand pomalidomide via an optimized linker, resulting in a molecular weight of 914.02 g/mol and the molecular formula C₄₈H₅₅N₁₁O₈ .

Why Catalytic EZH2 Inhibitors Cannot Substitute for MS177 in Mechanistic Oncology Studies


Generic substitution between MS177 and conventional EZH2 catalytic inhibitors (e.g., tazemetostat/EPZ-6438, GSK126) or between MS177 and other EZH2-targeting PROTACs is scientifically unsound. EZH2 possesses a cryptic transactivation domain (TAD) that enables methyltransferase-independent coactivator functions through direct binding to oncogenic transcription factors including cMyc, FOXM1, and androgen receptor splice variants [1]. Catalytic inhibitors fail entirely to suppress these noncanonical activities, which are now established as critical drivers of oncogenesis and therapy resistance across multiple cancer types [2]. Furthermore, among EZH2 PROTACs, MS177 utilizes the CRBN E3 ligase pathway, distinguishing it from VHL-based degraders such as MS8815, with differing degradation kinetics, cell line sensitivities, and tissue penetration profiles that preclude simple interchangeability [3].

MS177 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Superior Antiproliferative Efficacy of MS177 Versus Catalytic Inhibitor C24 in MLL-Rearranged Leukemia Panel

In a head-to-head comparison across six MLL-rearranged acute leukemia cell lines (MV4;11, RS4;11, MOLM-13, KOPN-8, THP-1, EOL-1), MS177 exhibited markedly greater growth inhibition than the catalytic inhibitor C24 from which it was derived. While C24 required concentrations exceeding 10 μM to achieve appreciable growth suppression at 6 days in most lines, MS177 demonstrated near-complete growth inhibition at concentrations below 1 μM across the same panel [1].

MLL-rearranged leukemia EZH2 degradation PROTAC efficacy antiproliferative screening

MS177 Elicits Unique Transcriptomic Response Unattainable by EZH2 Catalytic Inhibitors

Gene Set Enrichment Analysis (GSEA) comparing MS177 treatment versus C24 treatment in EOL-1 cells revealed that MS177 uniquely suppresses cMyc-upregulated gene signatures, an effect entirely absent with C24 treatment. This differential transcriptomic response stems from MS177's capacity to degrade the noncanonical EZH2-cMyc complex, whereas C24 only inhibits EZH2 methyltransferase activity without affecting cMyc-associated transcriptional programs [1].

transcriptomics cMyc degradation noncanonical EZH2 function gene expression profiling

MS177 Degrades Both Canonical and Noncanonical EZH2 Complexes, Unlike Catalytic Inhibitors

Co-immunoprecipitation (Co-IP) assays in MOLM-13 leukemia cells demonstrate that MS177 eliminates both the canonical EZH2-PRC2 interaction and the noncanonical EZH2-cMyc interaction. In contrast, C24 and the non-PROTAC analog MS177N1 fail to disrupt either complex. MS177 achieves a DC₅₀ (half-maximal degradation concentration) of 0.2 μM for EZH2 protein in EOL-1 cells and effectively induces cMyc degradation at 0.1–5 μM concentrations [1][2].

PROTAC mechanism EZH2 degradation cMyc degradation target engagement

MS177 Exhibits Potent In Vivo Tumor Suppression with Favorable Tolerability in PDX Models

In an MLL-rearranged AML patient-derived xenograft (PDX) model, MS177 administered at 100 mg/kg intraperitoneally (i.p.) twice daily (BID) for 6 days produced significant tumor growth inhibition and prolonged survival. Importantly, MS177 treatment at both 100 mg/kg BID (6 days/week) and 200 mg/kg BID (3 days/week) was well-tolerated in mice without apparent toxicity or significant body weight loss over 21-25 day treatment courses [1][2]. Intra-plasma concentrations reached approximately 1 μM in Swiss Albino mice following a single 50 mg/kg i.p. injection, and intra-tumor drug accumulation was confirmed [3].

in vivo efficacy patient-derived xenograft MLL-rearranged AML pharmacokinetics

MS177 Suppresses Tamoxifen-Resistant Breast Cancer Cell Growth Where Methyltransferase Inhibitors Fail

In tamoxifen-resistant breast cancer cells, EZH2 PROTACs MS177 and MS8815 effectively inhibited cell growth to a much greater degree than methyltransferase inhibitors. Mechanistically, MS177 induces degradation of both EZH2 and its interacting partner FOXM1, a transcription factor implicated in tamoxifen resistance, leading to reduced expression of FOXM1 target genes involved in cell cycle progression [1].

tamoxifen resistance breast cancer FOXM1 degradation PROTAC efficacy

MS177 Demonstrates High Selectivity for EZH2 Over EZH1 and 22 Other Methyltransferases

Radioactive methyltransferase assays (³H-labeled SAM as methyl donor) demonstrated that MS177 exhibits high inhibition potency for EZH2 and high selectivity for EZH2 over EZH1 (IC₅₀ of 7 nM for EZH2 [2] versus minimal inhibition of EZH1). Selectivity profiling against a panel of 23 distinct lysine, arginine, and DNA methyltransferases at 10 μM MS177 confirmed that the compound does not significantly inhibit other methyltransferases, maintaining >50-fold selectivity for EZH2 [1].

selectivity profiling EZH2 specificity off-target assessment methyltransferase panel

MS177 Optimized Research and Preclinical Application Scenarios Based on Quantitative Evidence


Functional Dissection of Noncanonical EZH2 Transcriptional Activity in Leukemia

MS177 is the tool of choice for studies requiring complete ablation of both PRC2-dependent repression and cMyc-dependent activation functions of EZH2. In MLL-rearranged leukemia models, MS177 at 0.5–5 μM degrades the EZH2-cMyc complex and suppresses cMyc-driven gene signatures, an effect entirely absent with catalytic inhibitors C24, GSK126, or tazemetostat [1]. This makes MS177 essential for generating clean loss-of-function phenotypes that cannot be achieved through enzymatic inhibition alone. For optimal results, treat EOL-1 or MV4;11 cells with 0.5–2.5 μM MS177 for 16–24 hours, with validation via immunoblotting for EZH2, H3K27me3, and cMyc [1].

In Vivo Preclinical Efficacy Studies in MLL-Rearranged AML and Multiple Myeloma

MS177 is validated for in vivo use with established dosing protocols, plasma exposure data, and tolerability benchmarks. In MLL-r AML PDX models, 100 mg/kg i.p. BID for 6 days achieves significant tumor suppression (P < 0.01) [2]. In MM1.S multiple myeloma xenografts, MS177 outperforms C24 with sustained tumor volume reduction over 21–25 days at 100 mg/kg BID [3]. Plasma concentrations reach ~1 μM at 50 mg/kg i.p., providing a benchmark for exposure-response correlation [2]. Procurement of MS177 for in vivo studies is supported by its favorable toxicity profile at doses up to 200 mg/kg BID without significant body weight loss [2].

Investigating Tamoxifen Resistance Mechanisms in ER+ Breast Cancer

MS177 uniquely enables the study of EZH2-FOXM1 axis contribution to tamoxifen resistance. Unlike methyltransferase inhibitors that fail to suppress growth of tamoxifen-resistant breast cancer cells, MS177 induces degradation of both EZH2 and FOXM1, reducing expression of cell cycle progression genes [4]. For researchers investigating endocrine therapy resistance, MS177 provides a mechanistic probe to interrogate the noncanonical EZH2-FOXM1 coactivator function that catalytic inhibitors cannot address [4].

High-Throughput Selectivity Screening for EZH2-Dependent Phenotypes

MS177's >1,400-fold selectivity for EZH2 over EZH1 and its clean profile against 22 other methyltransferases [1] make it an ideal reference degrader for counter-screens. In studies where EZH1 or other methyltransferases may confound phenotype interpretation, MS177 at ≤1 μM provides EZH2-specific degradation without off-target methyltransferase inhibition [1]. This selectivity profile reduces false-positive rates in high-throughput phenotypic screening campaigns focused on EZH2-dependent vulnerabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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